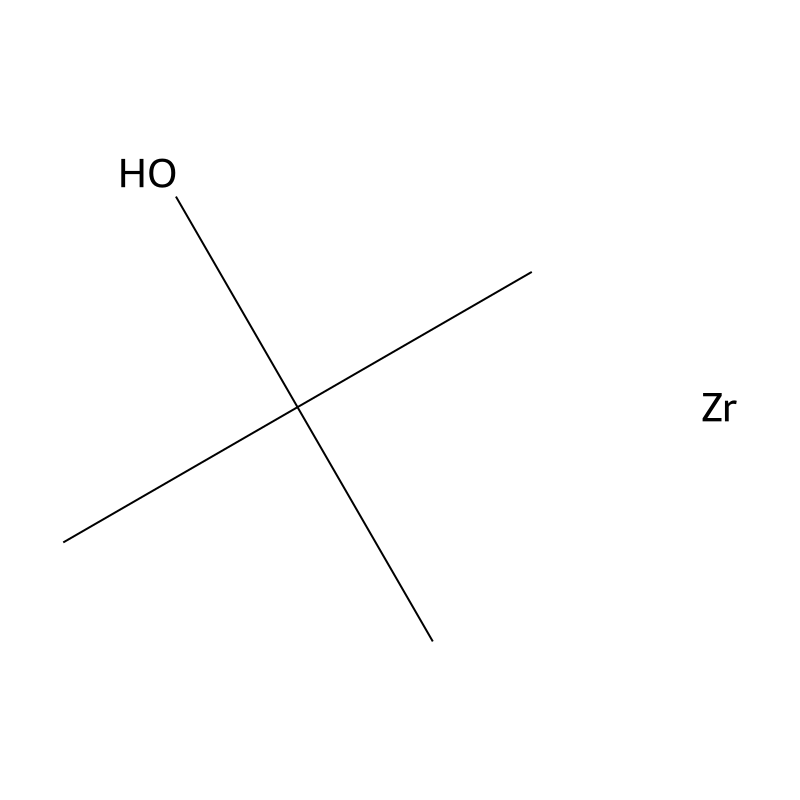

Zirconium(IV) tert-butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Chiral N-tert-butanesulfinyl Trifluoromethyl Ketimines

One of the key applications of Zirconium(IV) tert-butoxide lies in the synthesis of chiral N-tert-butanesulfinyl trifluoromethyl ketimines. These are important chiral building blocks used in the development of pharmaceuticals, agrochemicals, and materials science [1]. Zirconium(IV) tert-butoxide acts as a Lewis acid catalyst, facilitating the reaction between sulfinyl imides and trifluoroacetonitrile to form the desired chiral ketimines [1].

Zirconium(IV) tert-butoxide is a chemical compound with the molecular formula and a molecular weight of approximately 383.68 g/mol. It is also known by several synonyms, including tetra-tert-butyl zirconate and zirconium tetra-tert-butoxide. This compound appears as a light yellow liquid and is primarily utilized in various chemical synthesis processes due to its high reactivity and ability to form zirconium dioxide upon hydrolysis .

- Hydrolysis: In the presence of moisture, zirconium(IV) tert-butoxide hydrolyzes to produce zirconium dioxide and tert-butanol:

- Oxidation: This compound can react with oxidizing agents, leading to the formation of zirconium oxides.

- Substitution Reactions: Zirconium(IV) tert-butoxide can undergo ligand exchange with other alkoxides or halides, typically performed in non-polar solvents under inert conditions .

Zirconium(IV) tert-butoxide can be synthesized through several methods:

- Reaction of Zirconium Tetrachloride with Potassium tert-Butoxide:

- Dissolve potassium tert-butoxide in a non-polar solvent (e.g., hexane).

- Add zirconium tetrachloride and stir at temperatures between 20°C to 60°C.

- Remove the solvent under reduced pressure and purify the product by distillation.

- Using Tert-Butanol:

These methods emphasize controlled conditions to ensure high purity and yield.

Zirconium(IV) tert-butoxide finds applications in various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions such as cross and intramolecular aldol reactions.

- Material Science: The compound is used in producing high-purity zirconium dioxide, which is essential for applications in ceramics and coatings.

- Chemical Precursors: It acts as a precursor for synthesizing other zirconium-containing compounds, including heterometallic complexes .

Interaction studies involving zirconium(IV) tert-butoxide focus on its reactivity with various reagents and solvents. Notably, it readily hydrolyzes in the presence of water, which is crucial for its application in forming zirconium dioxide. Research also indicates that it can interact with different alkoxides or halides, providing opportunities for creating new materials or catalysts .

Zirconium(IV) tert-butoxide shares similarities with several other metal alkoxides. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Zirconium(IV) isopropoxide | Different solubility and volatility properties | |

| Hafnium(IV) tert-butoxide | Similar structure but contains hafnium instead | |

| Titanium(IV) tert-butoxide | Similar reactivity but based on titanium |

Uniqueness

Zirconium(IV) tert-butoxide is unique due to its high reactivity, ability to form high-purity zirconium dioxide, and sensitivity to moisture. These characteristics make it particularly useful for applications requiring precise control over reaction conditions and product purity .

Conventional Alkoxide Synthesis Routes

Zirconium Tetrachloride/Potassium-tert-Butoxide Reactions

The synthesis of zirconium(IV) tert-butoxide through the reaction of zirconium tetrachloride with potassium tert-butoxide represents one of the most widely employed conventional methodologies in both laboratory and industrial settings [2]. This approach involves dissolving potassium tert-butoxide in non-polar solvents such as hexane, followed by the controlled addition of zirconium tetrachloride under inert atmospheric conditions .

The fundamental reaction proceeds according to the stoichiometric relationship:

ZrCl₄ + 4 K[OC(CH₃)₃] → Zr[OC(CH₃)₃]₄ + 4 KCl

The reaction mechanism involves nucleophilic substitution of chloride ligands by tert-butoxide groups, with the formation of potassium chloride as a crystalline byproduct that can be readily separated through filtration . Optimal reaction conditions typically require temperature control between 20°C and 60°C, with reaction times extending over several hours to ensure complete conversion .

Research findings demonstrate that this methodology consistently achieves yields ranging from 80% to 87.4% when properly executed under rigorously controlled conditions [2]. The high yields are attributed to the favorable thermodynamics of the chloride-alkoxide exchange and the insolubility of the potassium chloride byproduct, which drives the reaction toward completion [2].

Critical parameters for successful implementation include maintaining anhydrous conditions throughout the reaction, as both starting materials exhibit extreme moisture sensitivity . The potassium tert-butoxide reagent must be handled exclusively under inert atmosphere conditions, typically utilizing nitrogen or argon gas environments [3]. Temperature control proves essential, as excessive heating can lead to decomposition of the alkoxide products, while insufficient temperature results in incomplete conversion .

Amide Elimination Strategies

Amide elimination methodologies have emerged as highly effective alternative approaches for synthesizing zirconium(IV) tert-butoxide, offering superior control over reaction conditions and product purity [4] [5]. This strategy utilizes tetrakis(diethylamido)zirconium(IV) as the starting material, which undergoes controlled alcoholysis with tert-butanol to yield the desired alkoxide product [4].

The reaction mechanism proceeds through a stepwise elimination process:

Zr(NEt₂)₄ + 4 (CH₃)₃COH → Zr[OC(CH₃)₃]₄ + 4 HNEt₂

The methodology begins with the preparation of tetrakis(diethylamido)zirconium(IV) in toluene solution within a nitrogen-filled glove box environment [4]. A separate solution containing tert-butanol in toluene is prepared simultaneously [4]. The alcohol solution is then added dropwise to the zirconium amide suspension via cannula transfer while maintaining the reaction mixture at low temperature using an ice bath [4].

Following the controlled addition, the ice bath is removed and the solution is allowed to reach room temperature, where stirring continues for approximately 1.5 hours [4]. The reaction proceeds cleanly with minimal side product formation, as the eliminated diethylamine is volatile and easily removed during subsequent purification steps [4].

This approach offers several distinct advantages over conventional chloride-based methodologies. The reaction conditions are significantly milder, proceeding efficiently at room temperature and requiring shorter reaction times [4]. The absence of halide-containing starting materials eliminates concerns about residual chloride contamination in the final product [4]. Research demonstrates that products synthesized via amide elimination contain less than 0.85% chloride content, representing exceptional purity levels [4].

The methodology consistently achieves yields of approximately 71% following vacuum distillation purification [4]. While slightly lower than chloride-based approaches, the superior product purity and more controlled reaction conditions often justify this trade-off for applications requiring high-purity materials [4].

Advanced Purification Techniques

Vacuum Distillation Protocols

Vacuum distillation represents the primary purification methodology for zirconium(IV) tert-butoxide, enabling the separation of the desired product from reaction byproducts and impurities while maintaining product integrity [4] [6]. This technique exploits the volatility differences between the target compound and contaminating species under reduced pressure conditions [4].

The distillation protocol begins with the removal of reaction solvents under reduced pressure prior to the primary distillation step [4]. The crude product is transferred to a vacuum distillation apparatus equipped with a Strauss flask receiver that is maintained at low temperature using an ice bath throughout the distillation process [4].

Optimal distillation conditions require precise temperature and pressure control. The pure product distills at approximately 45°C under a vacuum of 50 millitorr (50 mTorr) [4]. These conditions represent a careful balance between achieving adequate volatilization of the desired product while avoiding thermal decomposition that can occur at elevated temperatures [4].

The distillation process yields a colorless, transparent liquid product that demonstrates exceptional purity as evidenced by nuclear magnetic resonance spectroscopy [4]. ¹H NMR analysis of the purified material shows a characteristic singlet at δ 1.32 ppm corresponding to the thirty-six equivalent methyl protons, while ¹³C NMR reveals signals at δ 75.3 and 33.1 ppm corresponding to the quaternary carbon and methyl carbons respectively [4].

Storage requirements for the purified product are stringent, necessitating storage in inert atmosphere conditions at -29°C to maintain stability and prevent degradation [4]. Under these conditions, the material maintains its purity and reactivity for extended periods [4].

Recovery yields from vacuum distillation typically range from 71% to 80%, depending on the initial crude product quality and the precision of distillation conditions [4] [6]. The technique effectively removes both volatile impurities through initial fractionation and higher-boiling contaminants that remain in the distillation residue [4].

Solvent Recrystallization Approaches

Solvent recrystallization methodologies provide complementary purification approaches for zirconium(IV) tert-butoxide, particularly effective for materials that form stable crystalline solvates [6] [7]. This technique exploits the differential solubility of the desired product and impurities in specific solvent systems [6].

The recrystallization of zirconium(IV) tert-butoxide from tert-butanol solvent results in the formation of crystalline solvate complexes [6]. However, research indicates that while crystalline products can be obtained, the coordinated alcohol molecules are readily lost upon drying under vacuum conditions at room temperature [6]. This characteristic limits the practical utility of recrystallization for routine purification applications [6].

Alternative recrystallization approaches utilize the controlled hydrolysis of alkoxide precursors to generate materials with defined porosity characteristics [8] [9]. Research demonstrates that crystalline zirconium tert-butoxide complexes modified with chelating ligands can be subjected to controlled hydrolysis through storage in ambient atmosphere or immersion in boiling water [8] [9].

The recrystallization process from isopropanol yields solvate complexes of the form Zr(OiPr)₄·iPrOH for related alkoxide systems [2]. Similar approaches can be adapted for tert-butoxide systems, although the greater steric bulk of the tert-butyl groups complicates the formation of stable solvate structures [2].

Fractional recrystallization techniques prove particularly valuable for removing specific classes of impurities [2]. The method involves dissolving the crude product in a minimum volume of suitable solvent at elevated temperature, followed by controlled cooling to induce selective crystallization of the pure product [2]. Impurities either remain in solution or crystallize under different conditions, enabling their separation [2].

Industrial-Scale Production Challenges

Industrial-scale production of zirconium(IV) tert-butoxide presents numerous technical and economic challenges that significantly impact the feasibility and cost-effectiveness of commercial manufacturing operations [10] [11] [12]. These challenges span multiple operational domains, from raw material handling to final product storage and distribution [10].

Moisture Sensitivity and Atmospheric Control

The exceptional moisture sensitivity of zirconium(IV) tert-butoxide represents the most significant challenge in industrial-scale production [13] [9]. The compound undergoes rapid hydrolysis upon contact with atmospheric moisture, leading to product degradation and the formation of zirconium dioxide precipitates [13] [9]. Research demonstrates that even trace amounts of water in solvents or brief contact with humid air can transform pure alkoxide materials into less soluble crystalline hydroxide complexes [9].

Industrial facilities must implement comprehensive moisture control systems throughout the entire production process [10]. This requirement necessitates specialized equipment including glove box environments for material handling, inert gas purging systems for reaction vessels, and sophisticated atmospheric monitoring systems [10]. The capital investment for such infrastructure represents a substantial barrier to entry for potential manufacturers [10].

Thermal Stability and Process Safety

Thermal stability limitations impose significant constraints on industrial process design and operation [12] [13]. Zirconium(IV) tert-butoxide exhibits limited thermal stability, with decomposition initiating at temperatures well below those typically employed in industrial chemical processes [13]. Uncontrolled decomposition can lead to rapid pressure increases and potentially hazardous operating conditions [12].

The establishment of safe operating protocols requires extensive thermal analysis studies to determine decomposition kinetics and establish safe temperature limits [12]. Industrial facilities must implement robust temperature monitoring and control systems, including emergency cooling capabilities and pressure relief systems [12]. Process design must accommodate these thermal limitations while maintaining economically viable production rates [12].

Scale-Up Heat and Mass Transfer Limitations

The transition from laboratory-scale synthesis to industrial production reveals significant heat and mass transfer limitations that affect product quality and yield [11] [14]. Laboratory syntheses typically employ small reaction volumes with efficient mixing and rapid heat transfer, conditions that become increasingly difficult to maintain at industrial scales [11].

Large-scale reactors experience non-uniform temperature and concentration profiles that can lead to incomplete conversions, side product formation, and reduced overall yields [11] [14]. Research in related alkoxylation processes demonstrates that inadequate mixing can result in localized accumulation of reactive intermediates, creating safety hazards and process control difficulties [14].

Purity Control and Analytical Challenges

Maintaining consistent product purity across industrial production campaigns represents a significant technical challenge [10] [8]. Commercial zirconium(IV) tert-butoxide suppliers frequently experience batch-to-batch variability in terms of color, clarity, and chemical purity [10]. Research indicates substantial supplier-to-supplier variations, with products ranging from colorless transparent liquids to turbid or colored materials [10].

The implementation of robust analytical control systems requires sophisticated instrumentation and expertise that may not be readily available in all industrial settings [10]. Quality control protocols must encompass not only final product analysis but also real-time monitoring of reaction progress and intermediate purity [10]. The development of suitable analytical methods for moisture-sensitive materials presents additional technical complications [10].

Storage and Handling Infrastructure

The stringent storage requirements for zirconium(IV) tert-butoxide necessitate specialized infrastructure that significantly increases operational costs [15] [10]. The material requires storage under inert atmosphere conditions at sub-ambient temperatures to maintain stability [4]. Industrial quantities of the material demand substantial investments in controlled-atmosphere storage facilities with redundant environmental control systems [10].

Transportation and distribution of the product present additional challenges, as standard shipping containers and handling equipment may not provide adequate protection against moisture infiltration [15]. The development of suitable packaging systems requires specialized materials and technologies that add to the overall production cost structure [15].

Equipment Compatibility and Corrosion

The reactive nature of alkoxide compounds poses significant challenges for equipment selection and maintenance in industrial settings [16]. Zirconium(IV) tert-butoxide can react with common construction materials, leading to equipment degradation and product contamination [16]. The selection of suitable materials of construction requires careful consideration of chemical compatibility, mechanical properties, and economic factors [16].

Research demonstrates that alkoxide compounds can form complexes with metal surfaces, potentially leading to equipment corrosion and the introduction of metallic impurities into the product stream [16]. Industrial facilities must implement comprehensive materials compatibility programs and preventive maintenance protocols to address these challenges [16].

Thermal Behavior Analysis

Decomposition Pathways

Zirconium(IV) tert-butoxide exhibits a complex thermal decomposition mechanism that proceeds through multiple distinct stages, each characterized by specific temperature ranges and accompanying mass losses [1] [2]. The overall reaction stoichiometry for thermal decomposition can be represented as follows:

Zr(OC₄H₉)₄ → ZrO₂ + 4C₄H₈ + 2H₂O

The thermal decomposition process occurs in four distinct stages based on thermogravimetric analysis and differential thermal analysis studies [1] [3]. Stage 1 encompasses temperatures from room temperature to 200°C, involving initial moisture and volatile loss with mass losses of 3-5% [3]. This stage primarily involves dehydration and removal of physisorbed water molecules.

Stage 2 extends from 200°C to 350°C and represents the onset of chemical decomposition, with mass losses ranging from 15-25% [1]. During this phase, initial carbon-oxygen bond cleavage occurs, leading to the formation of alkoxide fragments and intermediate species. The decomposition mechanism involves the elimination of isobutene and the formation of hydroxo-bridged polymeric structures [4] [5].

Stage 3 constitutes the major decomposition phase, occurring between 350°C and 500°C with substantial mass losses of 35-45% [1] [2]. This stage is characterized by extensive breakdown of the remaining organic ligands, resulting in the formation of zirconium dioxide and organic byproducts including isobutene and water vapor [1]. The process involves complex rearrangements of the molecular structure and the formation of Zr-O-Zr bridges.

Stage 4 occurs above 500°C and involves final crystallization processes with residual mass losses of 5-10% [1]. This stage is marked by the transformation from amorphous to crystalline zirconia phases and the removal of any remaining organic residues [6].

At elevated temperatures exceeding 200°C, the compound undergoes complete thermal breakdown to form zirconium oxide, carbon oxides, and organic byproducts . The decomposition is accompanied by the evolution of isobutene (C₄H₈) as the primary organic product, along with water vapor generated through dehydration reactions [1] [2].

Phase Transition Characteristics

The thermal decomposition of zirconium(IV) tert-butoxide results in the formation of different zirconia phases depending on the temperature and atmospheric conditions [8] [6]. The phase evolution follows a predictable sequence that is fundamentally linked to the thermal treatment conditions.

Initially, at temperatures between 300°C and 450°C, an amorphous zirconia phase forms with low crystallinity [6]. This amorphous phase represents an intermediate state in the thermal transformation process and is characterized by the absence of long-range crystalline order [6].

The first crystalline phase to emerge is the tetragonal form of zirconia, which begins to form at approximately 450°C [8] [6]. The tetragonal phase (space group P42/nmc) is metastable under normal conditions but can be stabilized by small grain sizes and the presence of residual organic species [9] [10]. This phase transition from amorphous to tetragonal occurs at approximately 450°C according to thermal analysis studies [6].

A significant phase transformation occurs around 500°C, where a poorly crystalline, metastable form of zirconia transitions to the monoclinic phase with strong preferred orientation [8]. The tetragonal to monoclinic transformation is martensitic in nature and involves significant volume changes and shear strains [9] [10]. The monoclinic phase (space group P21/c) represents the thermodynamically stable form of zirconia at temperatures below 1170°C under normal pressure conditions [9] [11].

The phase transition temperatures are influenced by several factors including heating rate, particle size, and the presence of impurities or dopants [12] [11]. Studies using differential scanning calorimetry have shown that the actual transformation temperatures can vary depending on the specific experimental conditions [12].

At much higher temperatures exceeding 1170°C, the monoclinic phase transforms to the tetragonal phase, and above 2370°C, the cubic phase becomes stable [9] [13] [11]. However, these high-temperature transformations are beyond the typical thermal decomposition range of the alkoxide precursor.

The crystallite size plays a crucial role in phase stability, with smaller crystallites favoring the retention of metastable phases such as tetragonal zirconia [10] [11]. This size effect is particularly relevant for materials derived from alkoxide precursors, which typically produce nanoscale particles with enhanced surface-to-volume ratios.

Solubility Profile in Organic Media

Zirconium(IV) tert-butoxide demonstrates excellent solubility characteristics in a wide range of organic solvents, making it highly versatile for various synthetic applications and processing techniques [14] [15]. The compound's solubility behavior is fundamentally influenced by its molecular structure, which features bulky tert-butoxide ligands that enhance compatibility with organic media while simultaneously preventing extensive intermolecular associations.

In aromatic solvents, the compound exhibits exceptional solubility characteristics. Toluene represents the most extensively studied solvent system, with solubility levels reaching approximately 20 weight percent at room temperature [14]. This high solubility in toluene makes it a preferred medium for many synthetic procedures and catalytic applications [14]. Benzene similarly provides excellent solvation, offering comparable solubility levels to toluene while maintaining chemical compatibility [14].

Aliphatic hydrocarbon solvents also demonstrate good compatibility with zirconium(IV) tert-butoxide. Hexane provides high solubility and is frequently employed in synthesis and purification procedures [14] [16]. Normal hexane, representing straight-chain paraffinic solvents, has been specifically mentioned as suitable for alkoxide preparation methods [16].

Polar aprotic solvents exhibit particularly favorable interactions with the compound. Tetrahydrofuran (THF) demonstrates excellent solubility characteristics and is widely used in research applications due to its ability to stabilize intermediate species during reactions [17]. The strong coordinating ability of THF can lead to the formation of solvated complexes, which may influence reaction pathways and product distributions.

Alcohol solvents present a more complex solubility profile due to their potential for ligand exchange reactions. Isopropanol and ethanol exhibit moderate solubility for zirconium(IV) tert-butoxide, but these systems are prone to alcoholysis reactions that can modify the alkoxide structure [14] [5]. The interaction with alcohols can lead to the formation of mixed alkoxide species through ligand exchange mechanisms.

The compound demonstrates unlimited solubility in n-propanol, reaching approximately 40 weight percent in toluene at room temperature under specific conditions [14]. This exceptional solubility in certain solvent combinations enables the preparation of highly concentrated solutions for specialized applications.

Ether solvents generally provide good solubility characteristics, with the exact values depending on the specific ether structure and steric considerations. The Lewis basic nature of ether oxygen atoms can lead to coordination with the zirconium center, potentially affecting solution behavior and reactivity patterns.

The solubility characteristics are significantly influenced by temperature, with higher temperatures generally increasing dissolution rates and maximum solubility levels. However, elevated temperatures must be balanced against the thermal stability of the compound to prevent unwanted decomposition reactions.

Hydrolytic Stability and Reactivity

Zirconium(IV) tert-butoxide exhibits pronounced sensitivity to moisture and demonstrates rapid hydrolytic reactivity under various aqueous conditions [18] [19] [20]. The compound's hydrolytic behavior is characterized by multiple reaction pathways that depend on the water concentration, pH conditions, and reaction environment.

Under dry air exposure conditions, the compound undergoes slow partial hydrolysis with reaction rates that extend beyond 24 hours for complete conversion [20] [21]. This gradual hydrolysis process involves the stepwise replacement of tert-butoxide ligands with hydroxyl groups, leading to the formation of intermediate hydroxo-alkoxide species [4] [21].

Atmospheric moisture exposure results in moderate reaction rates with complete hydrolysis typically occurring within 2-6 hours [21] [22]. The reaction proceeds through the formation of zirconium oxohydroxide gels (ZrO₂·nH₂O) as primary intermediates [21] [22]. These gel-like products represent polymeric species with varying degrees of hydration and structural organization.

Direct contact with liquid water triggers rapid hydrolytic decomposition, with complete reaction occurring within minutes [20] [23] [21]. The primary reaction pathway involves the formation of zirconium dioxide and tert-butanol according to the general reaction:

Zr(OC₄H₉)₄ + 2H₂O → ZrO₂ + 4C₄H₉OH

The hydrolysis mechanism involves nucleophilic attack by water molecules on the electropositive zirconium center, followed by proton transfer and the elimination of tert-butanol [21] [5]. This process is facilitated by the Lewis acidic nature of the zirconium center and the relatively good leaving group ability of the tert-butoxide ligands.

Under controlled pH conditions, the hydrolysis behavior varies significantly with solution acidity. At low pH values (pH 1-3), very rapid hydrolysis occurs within minutes, leading to the formation of polymeric zirconium species and complex ion distributions [21] [24]. The acidic environment promotes protonation of alkoxide ligands, accelerating their elimination and facilitating the formation of polynuclear complexes.

At neutral pH conditions (pH 7), rapid hydrolysis results in the formation of hydrous zirconia within 10-30 minutes [21]. The neutral environment favors the formation of oxide-hydroxide phases with lower degrees of polymerization compared to acidic conditions.

Under basic conditions (pH > 10), very rapid hydrolysis occurs within minutes, leading to the formation of zirconate complexes [21] [24]. The alkaline environment promotes the formation of anionic species through deprotonation of hydroxyl groups and the incorporation of additional hydroxide ions.

The hydrolysis rate is significantly higher compared to other metal alkoxides such as titanium tetrabutoxide, making controlled hydrolysis more challenging [22]. The rapid kinetics prevent the clear separation of prehydrolysis stages and intermediate product formation that can be observed with less reactive alkoxide systems [22].

The degree of hydrolysis can be controlled through careful manipulation of reaction conditions including initial alkoxide concentration, water-to-alkoxide molar ratios, and reaction temperature [22]. These parameters allow for the tailoring of product characteristics and the optimization of specific material properties.

The hydrolytic instability necessitates stringent handling procedures under inert atmospheric conditions to prevent unwanted moisture contact during storage and processing [20] [25]. Proper storage requires dry, oxygen-free environments with temperatures maintained at 2-8°C to minimize decomposition rates [18] [20].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant